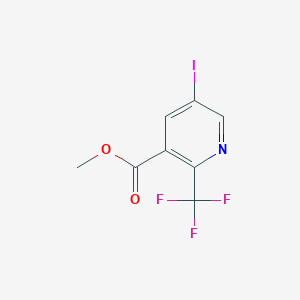

Methyl 5-iodo-2-(trifluoromethyl)nicotinate

Description

Properties

Molecular Formula |

C8H5F3INO2 |

|---|---|

Molecular Weight |

331.03 g/mol |

IUPAC Name |

methyl 5-iodo-2-(trifluoromethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C8H5F3INO2/c1-15-7(14)5-2-4(12)3-13-6(5)8(9,10)11/h2-3H,1H3 |

InChI Key |

SEVGDZAZQJGXFA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)I)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Trifluoromethylation of Pyridine Derivatives

A key step is the trifluoromethylation of an aryl iodide or halogenated pyridine precursor. One effective method involves the use of methyl chlorodifluoroacetate (MCDFA) in the presence of potassium fluoride (KF) and copper(I) iodide (CuI) as a catalytic system. This approach is noted for its safety, cost-effectiveness, and scalability, making it suitable for kilogram-scale synthesis.

- The reaction proceeds by nucleophilic trifluoromethylation of the aryl iodide.

- The use of MCDFA/KF/CuI allows for efficient introduction of the trifluoromethyl group at the 2-position of the nicotinate ring.

- This method has been demonstrated to provide good yields and reproducibility in industrial settings.

Iodination at the 5-Position

Selective iodination at the 5-position of the pyridine ring can be achieved by halogen exchange or direct iodination methods:

- Starting from 5-bromopyridin-2-ol or related derivatives, halogen exchange with sodium iodide (NaI) in the presence of copper catalysts under inert atmosphere can yield 5-iodopyridine derivatives.

- Alternatively, direct iodination using iodine sources under controlled conditions can be employed.

- The iodination step is often performed prior to trifluoromethylation to ensure regioselectivity.

Esterification to Methyl Nicotinate

If the starting material is the corresponding nicotinic acid, esterification is required to obtain the methyl ester:

- Typical esterification involves reaction with methanol under acidic or basic catalysis.

- Purification is achieved by flash chromatography or recrystallization to isolate the methyl 5-iodo-2-(trifluoromethyl)nicotinate in high purity.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Iodination | 5-bromopyridin-2-ol, NaI, CuI, dioxane, 110 °C, 24 h | ~90 | Halogen exchange under argon atmosphere; high regioselectivity |

| Trifluoromethylation | MCDFA, KF, CuI, THF, ambient temperature | 80-85 | Safe and economical; scalable; key step for introducing CF3 group |

| Esterification | Methanol, acid/base catalyst, reflux | 75-90 | Standard esterification; purification by chromatography or recrystallization |

- The trifluoromethylation step using MCDFA/KF/CuI was optimized to minimize side reactions and improve yield by controlling reagent stoichiometry and reaction time.

- Stepwise synthesis involving initial formation of an intermediate followed by intramolecular cyclization has been shown to improve yields and reduce side reactions compared to direct ring closure methods.

- Use of anhydrous solvents and inert atmosphere is critical to prevent hydrolysis and side reactions during sensitive steps such as trifluoromethylation and iodination.

- Purification techniques such as flash chromatography and recrystallization from solvent mixtures (e.g., dichloromethane/pentane) are essential to obtain high-purity final product.

The preparation of this compound involves a combination of selective iodination, trifluoromethylation using a MCDFA/KF/CuI system, and esterification. The process benefits from careful control of reaction conditions, use of appropriate catalysts, and stepwise synthesis to enhance yield and purity. These methods have been validated in both laboratory and industrial scales, providing a reliable route to this important compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Catalysts like palladium or nickel are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

Methyl 5-iodo-2-(trifluoromethyl)nicotinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-iodo-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group and iodine atom contribute to its unique reactivity and binding properties. These interactions can affect various biochemical pathways, leading to potential biological effects .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and properties of Methyl 5-iodo-2-(trifluoromethyl)nicotinate with similar nicotinate derivatives:

Key Observations :

- The trifluoromethyl group, common across all compounds, improves metabolic stability and lipophilicity .

- Positional Isomerism : Compounds with substituents at the 2-position (e.g., CF₃) versus the 6-position (e.g., ) exhibit distinct electronic profiles, affecting reactivity in synthesis and interactions with enzymes .

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group increases LogP, enhancing membrane permeability. Iodo-substituted derivatives (LogP ~3.5 estimated) are more lipophilic than fluoro or amino analogs (LogP ~2.0–2.5), impacting bioavailability .

- Solubility: Iodo and trifluoromethyl groups reduce aqueous solubility compared to polar substituents like amino or cyano, necessitating formulation adjustments for in vivo applications .

Commercial and Research Viability

- Methyl 2-amino-5-(trifluoromethyl)nicotinate () is commercially available, priced at $680/g, indicating high cost due to complex synthesis. The target compound’s iodine substitution may further elevate production costs compared to chloro or cyano derivatives .

Biological Activity

Methyl 5-iodo-2-(trifluoromethyl)nicotinate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the 5-position and a trifluoromethyl group at the 2-position of the nicotinic acid derivative. Its molecular formula is , with a molecular weight of approximately 236.14 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity.

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The presence of the iodine and trifluoromethyl groups may enhance binding affinity and selectivity, modulating its biological effects. Research indicates that trifluoromethylated compounds often exhibit enhanced interactions with biological targets due to their unique electronic properties.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition. The Minimum Inhibitory Concentration (MIC) values for this compound against specific pathogens are as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Streptococcus pneumoniae | 0.015 |

| Escherichia coli | 0.50 |

These results suggest that this compound may possess potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for different cancer types:

| Cancer Type | IC50 (µM) |

|---|---|

| Non-small cell lung cancer | 6.0 |

| Colon cancer | 5.9 |

| Breast cancer | 6.0 |

| Ovarian cancer | 5.7 |

The data indicate that this compound exhibits promising activity against multiple cancer cell lines, highlighting its potential in cancer therapy.

Case Studies

- Antimicrobial Efficacy Study : A recent study focused on evaluating the antimicrobial efficacy of this compound against clinical isolates of resistant bacterial strains. The results showed that the compound effectively inhibited growth at low concentrations, suggesting its potential use in treating antibiotic-resistant infections.

- Cytotoxicity Assessment : In another study, researchers assessed the cytotoxicity of this compound on human monocytic cell lines (U937 and THP-1). The findings revealed significant antiproliferative activity, with IC50 values indicating potent effects comparable to established chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.